molecular formula C12H13NO2 B6248830 3-cyclopropyl-3-oxo-N-phenylpropanamide CAS No. 693793-63-4

3-cyclopropyl-3-oxo-N-phenylpropanamide

Cat. No.: B6248830
CAS No.: 693793-63-4
M. Wt: 203.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-3-oxo-N-phenylpropanamide is an organic compound with the molecular formula C({12})H({13})NO(_{2}) It features a cyclopropyl group, a phenyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide typically involves the following steps:

  • Formation of the Cyclopropyl Ketone Intermediate

      Starting Materials: Cyclopropylcarboxylic acid and a suitable activating agent such as thionyl chloride.

      Reaction Conditions: The cyclopropylcarboxylic acid is converted to cyclopropylcarbonyl chloride using thionyl chloride under reflux conditions.

      Intermediate: Cyclopropylcarbonyl chloride.

  • Amidation Reaction

      Starting Materials: Cyclopropylcarbonyl chloride and aniline.

      Reaction Conditions: The cyclopropylcarbonyl chloride is reacted with aniline in the presence of a base such as triethylamine to form this compound.

      Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-cyclopropyl-3-oxo-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-oxo-N-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-3-oxo-N-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group.

    3-cyclopropyl-3-oxo-N-ethylpropanamide: Similar structure but with an ethyl group instead of a phenyl group.

    3-cyclopropyl-3-oxo-N-benzylpropanamide: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

3-cyclopropyl-3-oxo-N-phenylpropanamide is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic binding sites in biological systems. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

693793-63-4

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.